2-(Aminomethyl)-2-ethylbutan-1-ol
Overview
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . The compound you mentioned seems to be a derivative of this group, with an additional ethyl group attached.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The aminomethyl group, for example, consists of a methyl group (CH3) with an attached amino group (NH2) .Chemical Reactions Analysis
Again, while specific reactions involving “2-(Aminomethyl)-2-ethylbutan-1-ol” are not available, amines in general can react with acid chlorides to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. For example, aminomethyl propanol, a related compound, is soluble in water and has about the same density as water .Scientific Research Applications
Stereochemistry Studies
The stereochemistry of compounds like Ethambutol, which is closely related to 2-(Aminomethyl)-2-ethylbutan-1-ol, has been studied using chiral liquid chromatography. This research, conducted by Blessington and Beiraghi (1990), involved synthesizing different stereomers of Ethambutol and analyzing them using chromatography techniques (Blessington & Beiraghi, 1990).
Biofuel Production
In biofuel research, this compound-related compounds have applications in optimizing the production of biofuels like isobutanol. Bastian et al. (2011) explored the use of engineered enzymes in Escherichia coli to achieve anaerobic production of isobutanol, a potential biofuel, from glucose (Bastian et al., 2011).
Solvent Extraction Research
The extraction of various acids using different solvents, including compounds related to this compound, has been studied by Günyeli et al. (2014). They examined the efficiency of various diluents in the extraction process (Günyeli, Uslu, & Kırbaslar, 2014).
Synthesis of Derivatives
Dzhafarov et al. (2010) synthesized new derivatives of 2-aminomethyloxy related compounds and tested their applications as antimicrobial additives and antiseptics (Dzhafarov et al., 2010).
Thermodynamic Studies
Research into the thermodynamic properties of mixtures containing compounds like 2-ethylbutan-1-ol has been conducted by Benson, D'Arcy, and Kumaran (1985). They reported on the excess molar isobaric heat capacities of mixtures at different temperatures (Benson, D'Arcy, & Kumaran, 1985).
Spectroscopy and Molecular Analysis
Rajalakshmi, Gunasekaran, and Kumaresan (2014) conducted a detailed vibrational assignment, HOMO-LUMO, and NBO analysis of compounds structurally similar to this compound. Their work included spectroscopic studies and computational methods to understand the molecular properties of these compounds (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).
Future Directions
Properties
IUPAC Name |
2-(aminomethyl)-2-ethylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(4-2,5-8)6-9/h9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUSRVMQEUNYIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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